3-Amino-2-cyanopropanoic acid

Description

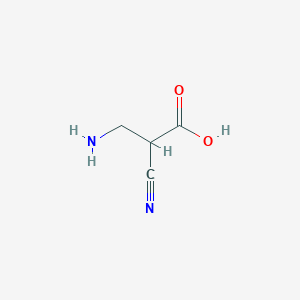

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-cyanopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-1-3(2-6)4(7)8/h3H,1,5H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOVPXAWSITHJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C#N)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-2-cyanopropanoic acid chemical structure and properties

The following technical guide details the structural chemistry, synthetic pathways, and pharmacological potential of 3-Amino-2-cyanopropanoic acid.

Structural Analysis, Synthesis, and Pharmacological Potential

Executive Summary

3-Amino-2-cyanopropanoic acid (CAS 1211318-03-4) is a structural isomer of the neurotoxin

Chemical Identity & Structural Analysis

The molecule consists of a propanoic acid backbone substituted with an amino group at the C3 (

| Property | Data |

| IUPAC Name | 3-Amino-2-cyanopropanoic acid |

| Common Synonyms | |

| CAS Number | 1211318-03-4 |

| Molecular Formula | C |

| Molecular Weight | 114.10 g/mol |

| Predicted pKa (Acid) | ~2.5 (Enhanced acidity due to |

| Predicted pKa (Base) | ~9.5 (Typical primary amine) |

| Solubility | High water solubility (zwitterionic character); soluble in DMSO |

Stereochemical & Electronic Considerations

Unlike proteinogenic amino acids, the

-

Electronic Effect: The

-cyano group lowers the pKa of the carboxylic acid relative to unsubstituted -

Tautomerism: In solution, the molecule exists primarily as a zwitterion (

).

Synthetic Pathways

The synthesis of 3-amino-2-cyanopropanoic acid generally avoids direct cyanation of

Protocol: Enamine Reduction Route

This method utilizes ethyl cyanoacetate as the starting material, leveraging its active methylene group.

Step 1: Formation of Enol Ether Condensation of ethyl cyanoacetate with triethyl orthoformate in the presence of acetic anhydride yields ethyl 2-cyano-3-ethoxyacrylate.

Step 2: Amination Displacement of the ethoxy group with ammonia (or a protected amine) yields ethyl 3-amino-2-cyanoacrylate.

Step 3: Selective Reduction

The C=C double bond is selectively reduced using Sodium Borohydride (

Step 4: Hydrolysis Mild hydrolysis (LiOH, THF/H2O) converts the ester to the free acid. Critical: Strong acid/base hydrolysis must be avoided to prevent hydrolysis of the nitrile to an amide (yielding a succinic acid derivative).

Figure 1: Step-wise synthesis of 3-Amino-2-cyanopropanoic acid from ethyl cyanoacetate via an enamine intermediate.

Pharmacological Potential & Safety[4]

4.1. Neuropharmacology (NMDA & GABA)

The structural similarity of 3-amino-2-cyanopropanoic acid to Glycine and

-

NMDA Receptor Glycine Site: Research into 3-acylamino-2-aminopropionic acid derivatives suggests that small, polar substitutions near the amino acid core can modulate binding affinity at the NMDA receptor glycine site [1]. As a rigidified or electronically modified bioisostere, the title compound may act as a partial agonist or antagonist.

-

GABA Transaminase (GABA-T) Inhibition: Analogues of GABA with electron-withdrawing groups at the

-position often function as suicide substrates or competitive inhibitors for GABA-T. The nitrile group mimics the electronic withdrawal seen in vinyl-GABA (Vigabatrin), potentially conferring enzyme inhibitory activity.

4.2. Toxicology & Safety (Critical Warning)

Researchers must exercise extreme caution due to the compound's isomeric relationship with

-

Mechanism of Toxicity: BCA metabolism releases cyanide or inhibits cystathionase. While 3-amino-2-cyanopropanoic acid is structurally distinct, the lability of the

-cyano group suggests a potential for cyanide release in vivo or similar interference with sulfur amino acid metabolism. -

Handling: Treat as a potent neurotoxin. Use full PPE (gloves, mask, fume hood). Avoid contact with strong acids which may liberate HCN gas.

Analytical Characterization

To validate the synthesis of 3-amino-2-cyanopropanoic acid, the following spectral signatures are diagnostic:

| Method | Diagnostic Signal | Interpretation |

| 1H NMR (D2O) | ||

| IR Spectroscopy | ~2250 cm | Nitrile ( |

| ~1720 cm | Carboxylic acid ( | |

| Mass Spectrometry | m/z 115 [M+H] | Protonated molecular ion. |

References

-

Drug Design, in Vitro Pharmacology, and Structure−Activity Relationships of 3-Acylamino-2-aminopropionic Acid Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists. Frontiers in Molecular Neuroscience. Available at: [Link]

-

Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines. ResearchGate. Available at: [Link]

Technical Guide: 3-Amino-2-cyanopropanoic Acid as a GABA Analogue

This is an in-depth technical guide on the characterization and pharmacological investigation of 3-Amino-2-cyanopropanoic acid as a GABA analogue. This document is structured for researchers and drug development professionals, focusing on chemical identity, theoretical pharmacology, synthesis, and experimental validation.

Executive Summary

3-Amino-2-cyanopropanoic acid (CAS: 1211318-03-4) is a structural analogue of

Chemical & Structural Basis[2][3][4]

Structural Homology

To understand the pharmacological potential of 3-amino-2-cyanopropanoic acid, one must analyze its structural relationship to endogenous GABAergic ligands.

-

GABA (

-Aminobutyric Acid): A flexible 4-carbon chain ( -

-Alanine (3-Aminopropanoic Acid): A 3-carbon chain (

-

3-Amino-2-cyanopropanoic Acid: A derivative of

-alanine where the

Key Structural Features:

-

Electronic Modulation: The electron-withdrawing cyano group (-CN) at the

-position significantly increases the acidity of the -

Steric Constraint: The linear geometry of the nitrile group introduces steric bulk without the rotational freedom of a larger alkyl chain, potentially restricting the molecule to specific bioactive conformations.

-

Bioisosterism: The nitrile group can act as a bioisostere for a carbonyl or hydroxyl group, potentially engaging in unique hydrogen bonding interactions within the receptor binding pocket.

Physicochemical Profile (Predicted)

| Property | Value (Predicted) | Relevance |

| Formula | Core Scaffold | |

| MW | 114.10 g/mol | Fragment-like, CNS penetrant |

| LogP | -1.5 to -2.0 | Highly hydrophilic, requires active transport (GAT/TauT) |

| pKa (COOH) | ~2.5 - 3.0 | More acidic than GABA due to |

| pKa ( | ~9.0 - 9.5 | Typical amine basicity |

| TPSA | ~80 | Good polarity for receptor binding |

Pharmacological Hypothesis & Mechanism

The introduction of the

Receptor Interaction (GABA-A / GABA-C)

-

Agonism/Antagonism: Based on the

-alanine scaffold, this compound is hypothesized to act as a partial agonist or competitive antagonist at the GABA binding site. The cyano group may sterically hinder full loop closure required for channel activation (GABA-A), or enhance binding affinity through dipole interactions (GABA-C). -

Glycine Receptors: Given the cross-reactivity of

-amino acids, activity at strychnine-sensitive glycine receptors should be evaluated.

Metabolic Stability & Toxicity

-

GABA-T Inhibition: Unlike

-vinyl GABA (Vigabatrin), which uses a vinyl group to covalently modify GABA transaminase (GABA-T), the nitrile group is less reactive but may still interact with the pyridoxal phosphate (PLP) cofactor. -

Lathyrism Risk: The structural isomer

-cyano-L-alanine (2-amino-3-cyanopropanoic acid) is a neurotoxin that inhibits vitamin B6-dependent enzymes. 3-Amino-2-cyanopropanoic acid must be screened for similar excitotoxicity or inhibition of glutamate decarboxylase (GAD).

Visualizing the Pathway

Caption: Predicted pharmacological interaction network of 3-Amino-2-cyanopropanoic acid.

Synthesis & Purification Protocol

Objective: Synthesize 3-amino-2-cyanopropanoic acid via Michael addition, ensuring high purity for biological assays.

Synthetic Route: Michael Addition

The most direct route involves the addition of ammonia to an alkyl 2-cyanoacrylate, followed by hydrolysis.

Reagents:

-

Ethyl 2-cyanoacrylate (Caution: Polymerizes rapidly) or Ethyl 2-cyanocrotonate (for substituted versions).

-

Ammonium hydroxide (

) or Benzylamine (for protected route). -

Hydrochloric acid (

).

Step-by-Step Protocol:

-

Protection (Optional but Recommended): To prevent polymerization of the acrylate, use Ethyl 3-ethoxy-2-cyanopropanoate as a precursor.

-

Amination:

-

Dissolve Ethyl 3-ethoxy-2-cyanopropanoate (1 eq) in Ethanol.

-

Add Aqueous Ammonia (excess, 5 eq) dropwise at 0°C.

-

Stir at room temperature for 4-6 hours. The ethoxy group is displaced by the amino group.

-

Intermediate: Ethyl 3-amino-2-cyanopropanoate.

-

-

Hydrolysis:

-

Dissolve the intermediate in 2M NaOH (2 eq).

-

Stir at room temperature for 1 hour (avoid heating to prevent nitrile hydrolysis to amide/acid).

-

Neutralize carefully with 2M HCl to pH 3-4.

-

-

Isolation:

-

Concentrate in vacuo.

-

Recrystallize from Water/Ethanol.

-

Validation: Confirm structure via

-NMR (

-

Quality Control

-

Purity: >98% required for binding assays.

-

Impurity Check: Ensure no residual cyanide or acrylic acid derivatives.

Experimental Characterization Protocols

In Vitro Radioligand Binding Assay

Purpose: Determine affinity (

Materials:

-

Source Tissue: Rat synaptic membranes (Whole brain for GABA-A, Cerebellum for GABA-C).

-

Radioligands:

-GABA (Agonist site), -

Displacer: Unlabeled 3-Amino-2-cyanopropanoic acid (

to

Protocol:

-

Membrane Prep: Homogenize tissue in 50 mM Tris-Citrate buffer (pH 7.4). Centrifuge at 48,000 x g for 20 min. Wash 3x to remove endogenous GABA.

-

Incubation:

-

Mix 200

membrane suspension + 50 -

Incubate at 4°C for 60 min (to minimize uptake/metabolism).

-

-

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Data Processing: Plot % Inhibition vs. Log[Concentration]. Calculate

and

Electrophysiology (Whole-Cell Patch Clamp)

Purpose: Assess functional efficacy (Agonist vs. Antagonist).

System: HEK293 cells transiently expressing recombinant GABA-A (

Protocol:

-

Setup: Pipette solution (Intracellular): 140 mM CsCl, 10 mM HEPES, 1 mM EGTA (pH 7.2). Bath solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM

, 1 mM -

Recording: Clamp cells at -60 mV.

-

Application:

-

Apply GABA (

) to establish baseline current ( -

Washout (2 min).

-

Apply Test Compound (

). Measure current ( -

For Antagonism: Co-apply GABA (

) + Test Compound.

-

-

Interpretation:

-

Agonist: Inward current observed upon application.

-

Antagonist: Reduction of GABA-induced current.

-

Modulator: Potentiation of GABA current (unlikely for this structure, but possible).

-

Toxicology Screen (Lathyrism Potential)

Critical Step: Given the neurotoxicity of the isomer

-

Assay: Primary neuronal culture (Cortical neurons).

-

Method: MTT assay or LDH release after 24h exposure.

-

Specific Check: Co-incubate with Pyridoxal Phosphate (PLP) to see if toxicity is reversed (indicating B6 interference).

References

-

GABA Receptor Physiology: Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231. Link

-

Beta-Alanine Pharmacology: Deal, C. E., et al. (2021).

GABAA Receptor by Physiological Agonists. Biomolecules, 11(12), 1866. Link -

Cyano-Alanine Toxicity: Ressler, C., et al. (1969). Mechanism of toxicity of

-cyanoalanine in the rat. Nature, 221, 1166-1167. Link -

GABA Analogues Review: Yildiz, Y., et al. (2018). Recent advances in the development of GABA-AT inhibitors. Current Medicinal Chemistry, 25. Link

-

Compound Database: PubChem. (n.d.). 3-Amino-2-cyanopropanoic acid (CID 45933817).[1][2] National Library of Medicine. Link

Sources

Thermodynamic stability of alpha-cyano beta-amino acids

Technical Guide: Thermodynamic Stability and Degradation Kinetics of -Cyano -Amino Acids

Executive Summary

This guide details the physicochemical principles governing their stability, specifically focusing on the Retro-Michael decomposition pathway and

Part 1: Structural Dynamics & Thermodynamic Landscape

The thermodynamic stability of

The Michael / Retro-Michael Equilibrium

Unlike amide bonds, which are kinetically stable (half-life ~years), the C-N bond in

Key Thermodynamic Drivers:

-

Steric Strain: Bulky substituents on the amine or the

-carbon destabilize the adduct, shifting -

Nucleophilicity vs. Leaving Group Ability: The basicity of the amine dictates the forward rate (

), while the stability of the resulting carbanion (enolate) dictates the reverse rate ( -

Entropy: The decomposition is entropically favored (1 molecule

2 molecules), making the retro-reaction more prevalent at higher temperatures.

Stereochemical Lability (Epimerization)

The

Figure 1: The thermodynamic landscape connecting formation, retro-decomposition, and epimerization pathways.

Part 2: Decomposition Pathways & Stability Factors

The Retro-Michael Mechanism

The primary degradation pathway is the base-catalyzed elimination of the amine.

| Factor | Impact on Stability | Mechanistic Insight |

| pH | Critical | Acidic conditions stabilize the C-N bond by protonating the amine (preventing it from acting as a base) and the enolate. Basic conditions accelerate decomposition. |

| Solvent | High | Protic solvents (MeOH, H2O) can stabilize the leaving amine via H-bonding but also facilitate proton transfer for epimerization. Aprotic polar solvents (DMSO) enhance basicity, accelerating degradation. |

| Temperature | High | High temps favor the entropically driven retro-reaction. Synthesis often requires low temps (0°C to -78°C). |

Hydrolysis of the Nitrile

While less rapid than the retro-Michael reaction, the nitrile group is susceptible to hydrolysis under strong acidic or basic conditions, converting to a primary amide and eventually a carboxylic acid. This is usually a secondary concern unless the protocol involves prolonged heating in aqueous acid.

Part 3: Experimental Protocols for Stability Assessment

To rigorously assess the thermodynamic stability of a new

Protocol A: Determination of Retro-Michael Kinetics via H NMR

Objective: Measure the pseudo-first-order rate constant (

Materials:

-

Deuterated Solvent: DMSO-

(for solubility) or D -

Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at ~6.1 ppm).

-

NMR Tube, temperature-controlled probe (e.g., 37°C).

Workflow:

-

Preparation: Dissolve the

-cyano -

Baseline: Acquire a

spectrum immediately. Integrate the -

Incubation: Place the sample in the NMR probe pre-equilibrated to 37°C (or desired stress temp).

-

Data Acquisition: Acquire spectra at defined intervals (e.g., every 15 mins for 4 hours).

-

Analysis: Monitor the appearance of the alkene signals (vinyl protons) and the disappearance of the

-proton. -

Calculation: Plot

vs. time. The slope is

Protocol B: Epimerization Rate Analysis

Objective: Determine the lability of the

Workflow:

-

Solvent: Use MeOD or D

O buffered to pH 7.4. -

Method: Dissolve the pure diastereomer. Monitor the H/D exchange at the

-position via NMR. -

Observation: The signal for the

-proton will diminish over time as H is replaced by D, even if the gross chemical structure remains intact. The rate of signal loss equals the rate of enolization.

Figure 2: Workflow for NMR-based kinetic stability assessment.

Part 4: Synthetic Implications & Stabilization Strategies[1]

Storage and Handling

-

Acidic Salts: Convert the

-amino functionality into its hydrochloride or trifluoroacetate salt immediately after purification. The protonated ammonium species cannot act as a base to initiate the retro-Michael elimination. -

Low Temperature: Store at -20°C. The retro-Michael reaction has a high activation energy; lowering temperature dramatically reduces the rate.

Synthetic Workup

-

Avoid Strong Bases: During workup, avoid high pH washes (e.g., 1M NaOH) which will instantly deprotonate the

-position. Use saturated NH -

Chromatography: Use silica gel with caution; it is slightly acidic but can catalyze hydrolysis. Neutral alumina or rapid filtration is preferred for highly sensitive derivatives.

Structural Stabilization

If designing a library, consider that:

-

Cyclic Amines: (e.g., piperidine, morpholine) form more stable adducts than acyclic diethylamine due to entropic factors.

-

-Substitution: Adding substituents at the

References

-

Mechanisms of Michael Addition and Retro-Michael Reactions

- Source: Royal Society of Chemistry (RSC) & PubMed

- Context: Detailed kinetic studies on the reversibility of amine additions to activated alkenes and the temper

-

URL:

-

Acidity and pKa of

-Cyano Esters- Source: Master Organic Chemistry / Bordwell pKa Table D

- Context: Establishes the high acidity (pKa ~9-13)

-

URL:

-

Synthesis and Stability of

-Amino Acids- Source: Journal of Organic Chemistry / MDPI

- Context: Reviews the synthesis of -amino acid derivatives via Michael addition and the handling of their instabilities during purific

-

URL:

-

Retro-Michael Reactions in Polymer Chemistry (Analogous Stability)

- Source: RSC Publishing

- Context: Demonstrates the thermal reversibility of amine-acrylate adducts, used in self-healing polymers, validating the temperature-dependent instability described in this guide.

-

URL:

Solubility profile of 3-Amino-2-cyanopropanoic acid in water vs organic solvents

Solubility Profile: 3-Amino-2-cyanopropanoic Acid & -Cyanoalanine

Technical Guide for Drug Development & Research[1][2]

Executive Summary & Structural Distinction

Critical Note on Nomenclature:

In drug development and neurotoxicology, confusion frequently arises between two specific isomers of cyano-functionalized amino acids. While your request specifies 3-Amino-2-cyanopropanoic acid , this compound is a structural isomer of the widely studied neurotoxin

To ensure this guide serves both specific synthetic interests and broader biological safety contexts, we characterize both isomers.

| Feature | Target Compound | Common Neurotoxic Isomer |

| Common Name | ||

| IUPAC Name | 3-Amino-2-cyanopropanoic acid | 2-Amino-3-cyanopropanoic acid |

| CAS Number | 1211318-03-4 | 6232-19-5 (L-isomer) |

| Structure | ||

| Key Property | Synthetic scaffold; rare in nature | Potent neurotoxin (Vicia species); metabolic inhibitor |

Physicochemical Profile

Understanding the solubility of these compounds requires analyzing their zwitterionic nature. The cyano group (-CN) is strongly electron-withdrawing, which significantly alters the pKa values compared to standard amino acids like alanine or

Predicted & Experimental Constants

| Property | 3-Amino-2-cyanopropanoic acid (Target) | Impact on Solubility | |

| Molecular Weight | 114.10 g/mol | 114.10 g/mol | Low MW favors aqueous solubility. |

| LogP (Predicted) | -3.5 (Highly Hydrophilic) | -3.7 (Highly Hydrophilic) | Indicates poor solubility in non-polar solvents (Hexane, DCM). |

| pKa (COOH) | ~2.0 - 2.5 | 1.8 | Stronger acid than alanine due to -CN induction. |

| pKa ( | ~8.5 - 9.0 | ~8.4 | Weaker base than alanine (pKa 9.7); zwitterion dominates at pH 4-7. |

| Isoelectric Point (pI) | ~5.5 | ~5.1 | Minimum solubility occurs near this pH range. |

Analyst Insight: The presence of the nitrile group reduces the basicity of the amine. Consequently, these compounds may dissolve more readily in slightly acidic buffers than typical amino acids, but they remain strictly zwitterionic at neutral pH, enforcing high water solubility and near-zero lipophilicity.

Solubility Profile: Water vs. Organic Solvents

The following data summarizes the solubility behavior based on the "Like Dissolves Like" principle, modified by the specific dipole interactions of the nitrile group.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Aqueous | Water (pH 7) | High (>50 mg/mL) | Primary solvent. Stability is high, but avoid prolonged storage at pH >10 to prevent nitrile hydrolysis. |

| 0.1 M HCl | Very High | Protonation of the carboxylate breaks the zwitterionic lattice, drastically increasing solubility. | |

| PBS (Phosphate Buffer) | High | Ideal for biological assays. | |

| Polar Organic | DMSO | High (>30 mg/mL) | Best organic solvent for stock solutions. The nitrile dipole interacts favorably with DMSO sulfoxide. |

| Methanol | Moderate | Soluble, especially if heated. Used for recrystallization when mixed with water. | |

| Ethanol | Low to Moderate | Poor solubility in cold ethanol; moderate in hot. often used as an antisolvent to precipitate the compound from water. | |

| Non-Polar | DCM / Chloroform | Insoluble | Cannot be used for extraction. |

| Hexane / Heptane | Insoluble | Used to defat plant extracts or wash solid precipitates. | |

| Ethyl Acetate | Very Low | Generally insoluble; ineffective for liquid-liquid extraction from water. |

Solubility Diagram (Graphviz)

The following diagram illustrates the logical flow for solvent selection during extraction and purification.

Figure 1: Solubility-driven purification workflow utilizing the compound's insolubility in non-polar solvents.

Experimental Protocols

Protocol: Saturation Shake-Flask Solubility Determination

Use this standard method to determine precise solubility limits for your specific batch.

-

Preparation: Weigh 10 mg of 3-Amino-2-cyanopropanoic acid into a 2 mL HPLC vial.

-

Solvent Addition: Add 100

L of the target solvent (Water, MeOH, or DMSO). -

Equilibration:

-

Vortex for 1 minute.

-

Incubate at 25°C with agitation (shaking incubator) for 24 hours.

-

Visual Check: If fully dissolved, add more solid until a visible precipitate remains (saturation).

-

-

Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Remove supernatant and dilute 1:100 with mobile phase.

-

Analyze via HPLC-UV (210 nm) or LC-MS.

-

Self-Validation: Compare peak area against a standard curve prepared in pure water.

-

Protocol: Recrystallization (Purification)

Exploits the "Water-Soluble / Ethanol-Insoluble" profile.

-

Dissolve crude compound in the minimum volume of warm water (50°C).

-

Filter while hot to remove insoluble mechanical impurities.

-

Slowly add cold Ethanol or Acetone (Antisolvent) dropwise until turbidity persists.

-

Cool to 4°C overnight.

-

Filter the white crystals and wash with cold 100% Ethanol.

Biological Context: Neurotoxicity & Mechanisms[3]

While the user inquired about the 3-amino-2-cyano isomer, it is vital to understand the biological activity of its isomer,

Mechanism of Action (Excitotoxicity)

excitotoxicity-

Glutamate Receptor Agonism: It mimics glutamate, binding to NMDA receptors and causing massive calcium influx (

), leading to neuronal cell death. -

Enzyme Inhibition: It irreversibly inhibits cystathionase , a key enzyme in sulfur metabolism, leading to cystathionine accumulation (cystathioninuria).

Warning for Drug Development: If you are developing 3-Amino-2-cyanopropanoic acid as a drug scaffold, you must screen for:

-

NMDA Receptor Binding: Due to the structural homology with glutamate and aspartate.

-

Stability: The

-cyano group in your target molecule is susceptible to hydrolysis, potentially releasing ammonia or cyanide under physiological conditions.

References

-

PubChem. (2024). Compound Summary: 3-Amino-2-cyanopropanoic acid (CAS 1211318-03-4).[1][2][3] National Library of Medicine. [Link]

-

Ressler, C. (1962).

-Cyanoalanine from Vicia sativa. Journal of Biological Chemistry. [Link] -

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. [Link]

-

Nunn, P. B., et al. (2010). Excitatory amino acid neurotoxins in Vicia and Lathyrus. Toxicon. [Link]

Potential neurotoxicity of 3-Amino-2-cyanopropanoic acid isomers

An In-Depth Technical Guide to the Potential Neurotoxicity of 3-Amino-2-cyanopropanoic Acid Isomers

Executive Summary

This technical guide provides a comprehensive examination of the potential neurotoxicity associated with isomers of 3-amino-2-cyanopropanoic acid. While direct research on all isomers is limited, substantial evidence from the naturally occurring isomer, β-cyano-L-alanine (BCLA), and the structurally analogous neurotoxin, β-N-methylamino-L-alanine (BMAA), points towards a significant potential for neuronal damage. The primary mechanism of toxicity is identified as excitotoxicity, mediated predominantly through the overstimulation of N-methyl-D-aspartate (NMDA) glutamate receptors. This guide synthesizes the current understanding of the molecular mechanisms, outlines robust in vitro and in vivo methodologies for assessing neurotoxicity, and provides detailed protocols for key experimental assays. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a critical resource for researchers, scientists, and drug development professionals investigating the neurological impact of these and other non-proteinogenic amino acids.

Introduction to the Chemical Landscape and Toxicological Significance

Defining the Compounds of Interest

3-Amino-2-cyanopropanoic acid represents a class of non-proteinogenic amino acids characterized by a propanoic acid backbone with both an amino (-NH₂) and a cyano (-C≡N) group. The precise positioning of these functional groups gives rise to several isomers, the most studied of which is β-cyano-L-alanine (BCLA or 3-cyanoalanine).

Structurally and mechanistically related to this class is the well-documented cyanobacterial neurotoxin β-N-methylamino-L-alanine (BMAA) and its own structural isomers, including 2,4-diaminobutyric acid (DAB) and N-(2-aminoethyl)glycine (AEG).[1] Due to the extensive body of research on BMAA and its isomers, they serve as invaluable comparators for elucidating the potential toxicological pathways of 3-amino-2-cyanopropanoic acid isomers.

Natural Occurrence and Health Implications

The toxicological relevance of these compounds is rooted in their natural origins. BCLA is found, along with its gamma-glutamyl derivative, in the legumes of Vicia sativa (common vetch).[2] Ingestion by animals has been shown to elicit severe neurological symptoms, including hyperexcitability, convulsions, and rigidity.[2][3]

Similarly, BMAA is produced by a wide array of cyanobacteria (blue-green algae) and has been linked to neurodegenerative conditions like Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC).[4][5] The potential for these toxins to accumulate in food webs presents a plausible route for human exposure, making the study of their neurotoxic potential a critical area of public health and drug safety research.[6][7]

Core Neurotoxic Mechanisms: An Excitotoxic Cascade

The prevailing evidence strongly suggests that the neurotoxicity of BCLA and its analogue BMAA is driven by excitotoxicity—a pathological process where nerve cells are damaged and killed by excessive stimulation from neurotransmitters like glutamate.[5][8]

Glutamate Receptor Agonism: The Initiating Event

The primary molecular target for these toxins appears to be the ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.

-

NMDA Receptor-Mediated Toxicity : Studies on BCLA have demonstrated that its neurotoxic effects in organotypic tissue cultures can be significantly attenuated by MK-801, a specific antagonist that blocks the NMDA receptor's ion channel.[2][3] Conversely, antagonists for non-NMDA receptors failed to provide protection, pinpointing the NMDA receptor as the principal mediator.[2] BMAA also exerts its neurotoxic effects through NMDA receptor activation.[9] Interestingly, the neurotoxicity of BMAA in cell cultures is dependent on the presence of physiological concentrations of bicarbonate, which is thought to interact with the BMAA molecule to form a species that can effectively activate the glutamate receptor.[10]

-

Other Glutamate Receptors : While the NMDA receptor is primary, BMAA and its isomers also engage other glutamate receptors. BMAA can bind to AMPA receptors, another type of ionotropic glutamate receptor.[6] Furthermore, the BMAA isomer AEG has been found to mediate its toxicity through metabotropic glutamate receptor 5 (mGluR5).[11] This highlights the need to consider a range of receptor targets when evaluating novel isomers.

Downstream Cellular Consequences of Overstimulation

The over-activation of NMDA receptors by these toxins initiates a cascade of deleterious downstream events that culminate in neuronal death.

-

Calcium Dysregulation : The opening of the NMDA receptor ion channel leads to a massive and sustained influx of extracellular Ca²⁺ into the neuron.[9] This disrupts the tightly regulated intracellular calcium homeostasis, which is a central trigger for subsequent toxic pathways.

-

Oxidative Stress : The surge in intracellular Ca²⁺ leads to the generation of Reactive Oxygen Species (ROS) and overwhelms the cell's antioxidant defenses.[5][9] This state of oxidative stress causes widespread damage to lipids, proteins, and DNA.

-

Mitochondrial Dysfunction : Mitochondria are critical for cellular energy production and are particularly vulnerable to both calcium overload and oxidative stress. BMAA has been shown to disrupt mitochondrial activity.[5] While direct mitochondrial inhibition by BCLA was not observed on complex I or IV, the upstream excitotoxic events ultimately lead to mitochondrial failure and an energy crisis within the cell.[2]

-

Induction of Apoptosis : The culmination of these insults activates programmed cell death pathways. BMAA exposure in human neurons leads to the expression of neuronal nitric oxide synthase (nNOS) and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[9]

The following diagram illustrates this excitotoxic cascade.

Caption: The excitotoxic pathway initiated by 3-amino-2-cyanopropanoic acid isomers.

Methodologies for Neurotoxicity Assessment

A multi-tiered approach using both in vitro and in vivo models is essential for a thorough evaluation of neurotoxicity. In vitro systems are indispensable for elucidating specific mechanisms of action, while in vivo models provide critical information on systemic effects and behavioral outcomes.[12][13]

In Vitro Models: A Mechanistic Deep Dive

| Model Type | Description | Advantages | Disadvantages |

| Immortalized Cell Lines | e.g., Human SH-SY5Y neuroblastoma cells. Genetically homogenous and proliferate indefinitely. | High throughput, excellent reproducibility, low cost. | May not express all relevant neuronal receptors or pathways; less physiologically representative.[3] |

| Primary Neuronal Cultures | Dissociated neurons harvested directly from rodent brain tissue (e.g., cortex, hippocampus). | High physiological relevance, express native receptors and form synaptic connections. | Higher variability, more labor-intensive, ethical considerations, finite lifespan.[10][14] |

| Organotypic Slice Cultures | Thin sections of brain tissue (e.g., cerebral cortex) cultured in vitro. | Preserves the 3D cytoarchitecture and local synaptic circuitry of the original brain region. | Lower throughput, technically demanding, limited viability.[2] |

Core Experimental Protocols for In Vitro Assessment

To validate the excitotoxic mechanism, a suite of self-validating assays should be deployed. The workflow below outlines a logical progression for testing a novel compound.

Caption: A streamlined workflow for in vitro neurotoxicity assessment.

Protocol 3.2.1: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

-

Causality: This assay quantifies cell death by measuring the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. It provides a reliable and quantitative measure of overall cytotoxicity.[9]

-

Methodology:

-

Plate neuronal cells in a 96-well plate and allow them to adhere and mature.

-

Treat cells with various concentrations of the 3-amino-2-cyanopropanoic acid isomer for a predetermined time (e.g., 24-48 hours). Include a vehicle control and a maximum lysis control (e.g., using Triton X-100).

-

To assess NMDA receptor involvement, pre-treat a parallel set of wells with an antagonist like MK-801 (e.g., 35 µM) for 1 hour before adding the test compound.[2]

-

Carefully collect a sample of the culture supernatant from each well.

-

Add the supernatant to a fresh 96-well plate containing the LDH assay reagent mixture (substrate, cofactor, and diaphorase).

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Measure the absorbance at the appropriate wavelength (typically 490 nm).

-

Calculate cytotoxicity as a percentage of the maximum lysis control after subtracting the background absorbance.

-

Protocol 3.2.2: Intracellular Calcium Imaging

-

Causality: This directly measures the massive Ca²⁺ influx that is the hallmark of excitotoxicity, providing a real-time confirmation of NMDA receptor over-activation.[9]

-

Methodology:

-

Culture neurons on glass-bottom dishes suitable for microscopy.

-

Load cells with a ratiometric calcium indicator dye (e.g., Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and place the dish on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Establish a baseline fluorescence reading.

-

Perfuse the cells with the test compound and record the change in fluorescence intensity by alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring emission (e.g., at 510 nm).

-

The ratio of emissions (F340/F380) is proportional to the intracellular calcium concentration.

-

In Vivo Models: Assessing Systemic and Behavioral Effects

While in vitro assays are crucial for mechanism, in vivo models are required to understand how a compound is absorbed, distributed, and whether it can cross the blood-brain barrier to cause neurodegeneration and behavioral changes.[15][16]

-

Rodent Models (Rats/Mice): The gold standard for preclinical toxicology. Administration can be oral or intraperitoneal to mimic different exposure routes.[2] Endpoints include behavioral tests (e.g., motor coordination, learning, and memory), followed by histopathological analysis of brain tissue to identify neuronal loss and damage.

-

Alternative Models (Zebrafish/Chicks): These models offer higher throughput for in vivo screening. Zebrafish larvae are particularly useful due to their rapid development and optical transparency, allowing for real-time observation of neuronal development and damage.[17][18] Chicks have also been used historically to demonstrate the convulsive effects of BCLA.[2]

Analytical Considerations: The Challenge of Isomer Separation

A significant challenge in this field is the accurate detection and quantification of specific isomers from complex biological matrices. BMAA, DAB, and AEG are frequently produced concurrently by cyanobacteria, and their similar structures make separation difficult.[1]

-

Core Techniques: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for analysis.[19][20]

-

Derivatization: To improve chromatographic separation and detection sensitivity, a derivatization step is often required. This involves reacting the amino acids with a reagent to attach a chemical tag that enhances their retention on reverse-phase columns and improves ionization for mass spectrometry.[7][21]

-

Chiral Separation: To distinguish between L- and D-enantiomers, chiral stationary phases or chiral derivatizing agents are necessary.[7][21] The discovery of D-BMAA in biological samples raises important questions about the source and specific toxicity of different enantiomers.[7]

Conclusion and Future Directions

The available evidence strongly indicates that isomers of 3-amino-2-cyanopropanoic acid, particularly BCLA, are potent neurotoxins. The primary mechanism of action is excitotoxicity mediated by the over-activation of NMDA receptors, a pathway shared with the well-characterized neurotoxin BMAA. This initiates a destructive cascade of calcium influx, oxidative stress, and mitochondrial failure, ultimately leading to apoptotic neuronal death.

For professionals in drug development and safety assessment, any compound containing this chemical scaffold warrants rigorous neurotoxicity screening. Future research should focus on:

-

Isomer-Specific Toxicity: Systematically synthesizing and testing all possible isomers of 3-amino-2-cyanopropanoic acid to establish clear structure-activity relationships.

-

Chronic Exposure Models: Investigating the effects of long-term, low-dose exposure, which may be more relevant to environmental exposure scenarios and the development of chronic neurodegenerative diseases.[7]

-

Blood-Brain Barrier Permeability: Quantifying the ability of these isomers to cross the blood-brain barrier, a critical determinant of their neurotoxic potential in vivo.[15]

By employing the robust mechanistic and analytical methodologies outlined in this guide, the scientific community can better understand and mitigate the risks posed by this class of neurotoxic amino acids.

References

- Rao, S. L. N., & Spencer, P. S. (1991). beta-Cyano-L-alanine toxicity: evidence for the involvement of an excitotoxic mechanism. Neurochemical Research, 16(7), 725–733.

-

Lushchak, O. V., et al. (2023). β-N-Methylamino-L-Alanine (BMAA) Modulates the Sympathetic Regulation and Homeostasis of Polyamines. International Journal of Molecular Sciences, 24(4), 3457. [Link]

-

Duncan, M. W., et al. (1991). 2-Amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. Journal of Pharmacological and Experimental Therapeutics, 258(1), 27–35. [Link]

-

Esterhuizen-Londt, M., et al. (2018). Cyanobacterial Neurotoxin Beta-Methyl-Amino-l-Alanine Affects Dopaminergic Neurons in Optic Ganglia and Brain of Daphnia magna. Toxins, 10(12), 522. [Link]

-

Pocock, G. M., & Nicholls, D. G. (2004). 3-Aminopropanal, formed during cerebral ischaemia, is a potent lysosomotropic neurotoxin. Biochemical Journal, 380(Pt 2), 439–446. [Link]

-

Chiu, A. S., et al. (2012). Excitotoxic potential of the cyanotoxin β-methyl-amino-L-alanine (BMAA) in primary human neurons. Toxicon, 60(8), 1344–1353. [Link]

-

Main, B. J., & Rodgers, K. J. (2021). The cyanobacterial toxins BMAA and 2,4-DAB perturb the l-serine biosynthesis pathway in human neuroblastoma cells. Toxicology and Applied Pharmacology, 414, 115424. [Link]

-

Manolidi, K., et al. (2019). Neurotoxin BMAA and its isomeric amino acids in cyanobacteria and cyanobacteria-based food supplements. Food and Chemical Toxicology, 126, 257–268. [Link]

-

Pocock, G. M., & Nicholls, D. G. (2004). 3-Aminopropanal, formed during cerebral ischaemia, is a potent lysosomotropic neurotoxin. Request PDF. [Link]

-

Jiang, L., et al. (2021). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 13(11), 754. [Link]

-

Weiss, J. H., & Choi, D. W. (1988). Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor. Science, 241(4868), 973–975. [Link]

-

Kiedrowski, L. (2001). Excitatory Amino Acid Neurotoxicity. Madame Curie Bioscience Database. [Link]

-

Solymár, M., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(13), 2047-2050. [Link]

-

Rao, S. L. N., & Spencer, P. S. (1991). β-Cyano-L-alanine toxicity: Evidence for the involvement of an excitotoxic mechanism. Request PDF. [Link]

-

Logue, B. A., et al. (2017). Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models. Journal of Analytical Toxicology, 41(2), 115–123. [Link]

-

Purdie, E. L., et al. (2009). Toxicity of the cyanobacterial neurotoxin beta-N-methylamino-L-alanine to three aquatic animal species. Amyotrophic Lateral Sclerosis, 10 Suppl 2, 67–70. [Link]

-

Violi, J., et al. (2021). Effects of the Toxic Non-Protein Amino Acid β-Methylamino-L-Alanine (BMAA) on Intracellular Amino Acid Levels in Neuroblastoma Cells. Toxins, 13(11), 794. [Link]

-

Chiu, A. S., et al. (2011). Does α-Amino-β-methylaminopropionic Acid (BMAA) Play a Role in Neurodegeneration? International Journal of Environmental Research and Public Health, 8(9), 3728–3746. [Link]

-

Atterwill, C. K. (1993). In vitro techniques for the assessment of neurotoxicity. In Vitro Toxicology, 6(4), 355-367. [Link]

-

Chiu, A. S., et al. (2011). Does α-Amino-β-methylaminopropionic Acid (BMAA) Play a Role in Neurodegeneration? Toxins, 3(9), 1184-1202. [Link]

-

Pollard, A. S., et al. (2022). The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish. Toxics, 10(12), 738. [Link]

-

Orekhova, A. V., & Al'-Akmar, R. (2024). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry, 70(1), 1-13. [Link]

-

Evotec. (n.d.). Choosing the Optimal Model for in vitro Neurotoxicity Assessment. Evotec. [Link]

-

Contardo-Jara, V., et al. (2018). Toxicity and bioaccumulation of two non-protein amino acids synthesised by cyanobacteria, β-N-Methylamino-L-alanine (BMAA) and 2,4-diaminobutyric acid (DAB), on a crop plant. Ecotoxicology and Environmental Safety, 148, 87-94. [Link]

-

Solymár, M., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

-

Berntzon, L., et al. (2015). Environmental Neurotoxin β-N-Methylamino-L-alanine (BMAA) as a Widely Occurring Putative Pathogenic Factor in Neurodegenerative Diseases. Current Topics in Medicinal Chemistry, 15(24), 2516–2531. [Link]

-

Radio, N. M., & Mundy, W. R. (2008). In vitro models for neurotoxicology research. Neurotoxicology, 29(3), 361–376. [Link]

-

McCarron, P., et al. (2020). Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. Journal of Visualized Experiments, (166). [Link]

-

Skiba, D., et al. (2023). Neuroprotective Properties of Oleanolic Acid—Computational-Driven Molecular Research Combined with In Vitro and In Vivo Experiments. International Journal of Molecular Sciences, 24(13), 10557. [Link]

-

Moravčík, J., & Hroboňová, K. (2014). [Separation of amino acid enantiomers by high performance liquid chromatography]. Ceska a Slovenska Farmacie, 63(1), 4–12. [Link]

-

Radio, N. M., & Mundy, W. R. (2008). In vitro models for neurotoxicology research. ResearchGate. [Link]

Sources

- 1. Neurotoxin BMAA and its isomeric amino acids in cyanobacteria and cyanobacteria-based food supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beta-Cyano-L-alanine toxicity: evidence for the involvement of an excitotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyanobacterial Neurotoxin Beta-Methyl-Amino-l-Alanine Affects Dopaminergic Neurons in Optic Ganglia and Brain of Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Does α-Amino-β-methylaminopropionic Acid (BMAA) Play a Role in Neurodegeneration? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-N-Methylamino-L-Alanine (BMAA) Modulates the Sympathetic Regulation and Homeostasis of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Excitatory Amino Acid Neurotoxicity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Excitotoxic potential of the cyanotoxin β-methyl-amino-L-alanine (BMAA) in primary human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 12. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Choosing the Optimal Model for in vitro Neurotoxicity Assessment - Evotec [evotec.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Toxicity of the cyanobacterial neurotoxin beta-N-methylamino-L-alanine to three aquatic animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry: Research and Methods [bmc-rm.org]

- 20. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 21. [Separation of amino acid enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-2-cyanopropanoic acid molecular weight and formula analysis

Technical Whitepaper: Molecular & Bioanalytical Profiling of Cyano-Amino Propanoic Acids

Subject: 3-Amino-2-cyanopropanoic acid (and its bioactive isomer

Executive Summary

This technical guide provides a comprehensive analysis of the molecular properties, biosynthetic origins, and toxicological mechanisms of cyano-amino propanoic acids. While the specific nomenclature 3-amino-2-cyanopropanoic acid refers to a structural isomer often cited in patent literature, this guide also extends to its biologically dominant analogue, 2-amino-3-cyanopropanoic acid (commonly known as

Part 1: Physicochemical Characterization

The molecular scaffold

Structural Disambiguation

Before analysis, it is critical to distinguish the two primary isomers:

-

Target Isomer (Query): 3-Amino-2-cyanopropanoic acid

-

Structure:

-

Relevance: Synthetic intermediate; appears in patent literature for polymer precursors and glutamate receptor ligands.

-

-

Biological Isomer: 2-Amino-3-cyanopropanoic acid (

-Cyanoalanine) [1]-

Structure:

-

Relevance: Potent neurotoxin found in Vicia species (vetches); biomarker for cyanide detoxification; implicated in neurolathyrism.[2]

-

Molecular Constants (Applicable to both isomers)

The following values are calculated using IUPAC standard atomic weights.

| Property | Value | Unit | Notes |

| Molecular Formula | - | - | |

| Average Molecular Weight | 114.1026 | g/mol | Weighted average of isotopic abundance. |

| Monoisotopic Mass | 114.042927 | Da | Essential for High-Resolution MS (HRMS). |

| Exact Mass ( | 115.050203 | Da | Protonated form for positive ionization mode. |

| Elemental Composition | C: 42.11%, H: 5.30%, N: 24.55%, O: 28.04% | % | - |

| Predicted pKa (Acid) | ~1.8 - 2.1 | - | Carboxylic acid moiety. |

| Predicted pKa (Base) | ~8.8 - 9.2 | - | Primary amine (varies by isomer). |

Analyst Note: In LC-MS workflows, the monoisotopic mass of 114.0429 is the extraction window target. Due to the small size and polarity, retention on standard C18 columns is poor; HILIC (Hydrophilic Interaction Liquid Chromatography) is the recommended separation mode.

Part 2: Biosynthetic Context & Significance

While 3-amino-2-cyanopropanoic acid is primarily synthetic, its isomer

Mechanism: The

Figure 1: The

Part 3: Analytical Methodologies

Detection of small, polar nitrile-amino acids requires robust derivatization or specialized chromatography to prevent ion suppression and ensure retention.

Protocol: LC-MS/MS Quantitation via DEEMM Derivatization

Direct analysis of underivatized amino acids often suffers from poor retention. The Diethyl Ethoxymethylenemalonate (DEEMM) derivatization method is superior for stability and sensitivity.

1. Sample Preparation:

-

Extraction: Homogenize tissue (100 mg) in 1 mL methanol:water (80:20 v/v).

-

Lysis: Sonicate for 15 min at 4°C. Centrifuge at 12,000 x g for 10 min.

-

Derivatization: Mix 100

L supernatant with 175 -

Incubation: Heat at 30°C for 30 minutes (ultrasound assisted).

2. LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5

m). -

Mobile Phase A: 25 mM Ammonium Acetate (pH 4.8).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-1 min (10% B), linear ramp to 90% B over 15 min.

-

Detection: ESI Positive Mode. Monitor transition

285

Figure 2: Analytical workflow for trace detection of cyano-amino acids using DEEMM derivatization to enhance hydrophobicity and ionization efficiency.

Part 4: Toxicology & Mechanism of Action[6][7][8]

The relevance of cyano-amino propanoic acids in drug development lies in their neurotoxic potential.

Primary Mechanisms:

-

Excitotoxicity: It acts as an agonist at the NMDA (N-methyl-D-aspartate) glutamate receptor, causing excessive calcium influx and neuronal apoptosis.

-

Enzyme Inhibition: It irreversibly inhibits Cystathionine

-lyase (CSE) . This blocks the transsulfuration pathway, depleting glutathione (GSH) and increasing oxidative stress.

Drug Development Implication: Compounds containing the 2-amino-3-cyano motif must be screened for CSE inhibition to prevent off-target hepatotoxicity and neurotoxicity.

Figure 3: Dual mechanisms of toxicity: Receptor-mediated excitotoxicity and metabolic inhibition leading to oxidative stress.

References

-

PubChem. (2025).[4] 3-Amino-2-cyanopropanoic acid (Compound Summary). National Library of Medicine. [Link]

-

Yi, H., et al. (2012).[5] Structure of Soybean

-Cyanoalanine Synthase and the Molecular Basis for Cyanide Detoxification in Plants.[5] The Plant Cell. [Link] -

Roy, D. N., et al. (1996).

-Cyano-L-alanine toxicity: evidence for the involvement of an excitotoxic mechanism.[6] Natural Toxins.[2] [Link] -

Ressler, C., et al. (1967).

-Cyanoalanine, an inhibitor of rat liver cystathionase.[2] Biochemical Pharmacology.[2][7] [Link] -

Machingura, M., et al. (2016). The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-cyanoalanine synthase pathway: beyond cyanide detoxification. Plant, Cell & Environment.[6][8][5] [Link]

Sources

- 1. 3-CYANOPROPANOIC ACID | 16051-87-9 [chemicalbook.com]

- 2. TMT-based quantitative proteomic assessment of Vicia sativa induced neurotoxicity by β-cyano-L-alanine and γ-glutamyl-β-cyano-L-alanine in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Cyanopropanoic acid | C4H5NO2 | CID 263086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. beta-Cyano-L-alanine toxicity: evidence for the involvement of an excitotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cigb.edu.cu [cigb.edu.cu]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Protocols for synthesizing 3-Amino-2-cyanopropanoic acid from cyanoacetate

Technical Synthesis Guide: 3-Amino-2-cyanopropanoic Acid ( -Cyanoalanine)

Part 1: Strategic Overview & Chemical Logic

The Synthetic Challenge

3-Amino-2-cyanopropanoic acid (

Standard acid/base hydrolysis of esters often hydrates nitriles to amides (yielding asparagine) or hydrolyzes them completely to carboxylic acids (yielding aspartic acid). Therefore, this protocol utilizes a Modified Gabriel-Cyanoacetate Pathway , employing N-(bromomethyl)phthalimide as a masked aminomethyl equivalent. This approach prevents poly-alkylation and allows for orthogonal deprotection.

Retrosynthetic Analysis

The synthesis disconnects at the

-

C-C Bond Formation: Alkylation of the active methylene of ethyl cyanoacetate with an electrophilic aminomethyl source.

-

Electrophile Selection: N-(Bromomethyl)phthalimide is selected over free halomethyl amines (which are unstable) or Mannich reagents (which are reversible).

-

Chemoselective Deprotection: A two-stage deprotection strategy is required to release the amine and the carboxylic acid without compromising the nitrile.

Pathway Visualization

Caption: Figure 1. Modified Gabriel synthesis pathway highlighting the critical chemoselectivity required to prevent nitrile hydrolysis.

Part 2: Safety & Handling (Lathyrism Warning)

CRITICAL HAZARD ALERT:

-

Engineering Controls: All solid handling must occur in a certified fume hood or glovebox.

-

PPE: Double nitrile gloves, lab coat, and P100 respirator if handling powder outside an enclosure.

-

Waste: All aqueous waste must be treated as cyanide-bearing waste (pH adjustment > 11) before disposal, although the nitrile itself is covalently bonded.

Part 3: Experimental Protocols

Protocol A: Preparation of Electrophile (N-Bromomethylphthalimide)

Note: While commercially available, in-house synthesis ensures fresh reagent, critical for yield.

Reagents:

-

Phthalimide (14.7 g, 100 mmol)

-

Paraformaldehyde (3.5 g, >100 mmol eq)

-

HBr (33% in Acetic Acid) or aqueous HBr/H2SO4

-

Solvent: Acetic Acid / Conc. H2SO4

Procedure:

-

Mix phthalimide and paraformaldehyde in concentrated

(50 mL). -

Add HBr slowly at room temperature.

-

Heat to 60°C for 3 hours.

-

Pour onto crushed ice. The product precipitates as a white solid.

-

Filter, wash with cold water, and recrystallize from toluene.

-

QC: MP 148-150°C.

Protocol B: C-Alkylation of Ethyl Cyanoacetate

Objective: Create the carbon skeleton.

Reagents:

-

Ethyl Cyanoacetate (11.3 g, 100 mmol)

-

N-(Bromomethyl)phthalimide (24.0 g, 100 mmol)

-

Sodium Hydride (60% dispersion in oil, 4.4 g, 110 mmol)

-

Solvent: Anhydrous DMF (150 mL)

Step-by-Step:

-

Base Activation: In a flame-dried 500 mL 3-neck flask under Argon, wash NaH with dry hexane (3x) to remove oil. Suspend in 100 mL anhydrous DMF.

-

Anion Formation: Cool to 0°C. Add Ethyl Cyanoacetate dropwise over 20 minutes.

-

Observation: Vigorous

evolution. Solution turns clear/yellow. -

Wait: Stir at 0°C for 30 mins until evolution ceases.

-

-

Alkylation: Add N-(Bromomethyl)phthalimide (dissolved in 50 mL DMF) dropwise via addition funnel.

-

Rate: Maintain internal temp < 10°C.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Pour mixture into 500 mL ice water containing 5 mL acetic acid (to neutralize residual base).

-

Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine (3x) to remove DMF. Dry over

. -

Purification: Evaporate solvent. Recrystallize the residue from Ethanol/Hexane.

-

Target: Ethyl 2-cyano-3-phthalimidopropionate.

-

Yield Expectation: 70-85%.

-

Protocol C: Orthogonal Deprotection (The "Expert" Method)

Standard acid/base hydrolysis is risky. We use a sequence of Hydrazinolysis followed by mild Enzymatic Hydrolysis (Pig Liver Esterase) or Lithium Hydroxide.

Step C1: Phthalimide Removal (Ing-Manske)

-

Dissolve intermediate (10 mmol) in Ethanol (50 mL).

-

Add Hydrazine Hydrate (12 mmol, 1.2 eq).

-

Stir at RT for 24 hours. (Avoid boiling; heat promotes secondary reactions).

-

Workup: A white precipitate (phthalhydrazide) forms.

-

Acidify slightly with dilute HCl to pH 4. Filter off the phthalhydrazide.[1]

-

Concentrate the filtrate.

-

Result: Ethyl 3-amino-2-cyanopropionate hydrochloride.

Step C2: Selective Ester Hydrolysis

Choose Method A (Enzymatic) for highest purity or Method B (Chemical) for scale.

Method A: Pig Liver Esterase (PLE) - Recommended for Integrity

-

Dissolve the amino-ester (5 mmol) in Phosphate Buffer (pH 7.5, 50 mL).

-

Add PLE (100 units).

-

Incubate at 30°C with gentle shaking. Monitor by TLC (disappearance of ester spot).

-

Termination: Filter enzyme/centrifuge.

-

Isolation: Lyophilize the aqueous phase. Purify via Ion Exchange Chromatography (Dowex 50W,

form). Elute with dilute

Method B: Chemical Saponification (LiOH)

-

Dissolve amino-ester in THF:Water (3:1).

-

Cool to -5°C (Ice/Salt bath).

-

Add LiOH (1.05 eq) slowly.

-

Stir at 0°C for 2 hours. Do not let temp rise.

-

Neutralize immediately with 1M HCl to pH 6-7 (Isoelectric point).

-

Precipitate by adding Ethanol or Acetone.

Part 4: Data Validation & Troubleshooting

Analytical Signatures

| Technique | Parameter | Expected Signal | Interpretation |

| IR Spectroscopy | Nitrile Stretch | 2240-2250 | Sharp, weak band. Absence indicates hydrolysis. |

| IR Spectroscopy | Carbonyl (Acid) | 1700-1725 | Broad band (zwitterion overlap). |

| 1H NMR | Multiplet (diastereotopic protons next to chiral center). | ||

| 1H NMR | Triplet or dd. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Loss of CN peak in IR | Hydrolysis to amide/acid | pH was too high (>12) or temp too high during saponification. Switch to PLE method. |

| Low Yield in Alkylation | O-Alkylation vs C-Alkylation | Ensure solvent is anhydrous DMF. Keep temp low during addition. Use NaH, not carbonates. |

| Gummy Product (Step C1) | Incomplete Phthalimide removal | Ensure Hydrazine stoichiometry is correct. Use HCl workup to solubilize the amine, then filter the solid phthalhydrazide. |

References

-

Ressler, C. (1962).

-Cyano-L-alanine, a Possible Factor in Neurolathyrism." Journal of Biological Chemistry, 237, 733-735. Link -

Osby, J. O., Martin, M. G., & Ganem, B. (1984).[2] "An exceptionally mild deprotection of phthalimides."[2] Tetrahedron Letters, 25(20), 2093-2096. Link

-

Dunnill, P. M., & Fowden, L. (1965).[3] "Enzymatic formation of

-cyanoalanine from cyanide by Escherichia coli extracts." Nature, 208, 1206-1207.[3] Link[3] -

Organic Syntheses. "

-Bromoethylphthalimide." Org.[2][4][5] Synth. 1952, 32, 18. Link -

Ghasemi, N., & Seçen, H. (2017). "Synthesis of 13C labeled

-cyano-L-alanine." Organic Communications, 10(1), 6-10.[5] Link

Sources

Application Note: High-Fidelity Synthesis of Beta-Peptides Using 3-Amino-2-cyanopropanoic Acid

Executive Summary

The incorporation of 3-amino-2-cyanopropanoic acid (an

However, this building block presents a critical synthetic challenge: C2-Acidity . The electron-withdrawing nature of the nitrile and carbonyl groups renders the

This guide outlines an optimized "Low-Base" protocol designed to preserve stereochemical integrity and maximize yield.

Chemical Properties & Mechanistic Challenges

The Structure

The molecule is a

The "C2-Acidity" Trap

In a standard peptide, the

-

Risk 1: Epimerization: During Fmoc removal, piperidine (a secondary amine base) can deprotonate C2, forming a planar enolate. Reprotonation occurs non-stereoselectively, destroying the chiral purity of the building block.

-

Risk 2: Elimination: Prolonged exposure to base can theoretically trigger

-elimination of the amino group, though this is less common than epimerization.

Optimized Experimental Protocols

Protocol A: Resin Loading (First Residue)

To avoid racemization during the extended exposure of the first coupling, use a resin that allows loading under neutral or acidic conditions, or couple a non-chiral spacer first.

Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin.[1] Reasoning: 2-CTC allows loading of the first amino acid using only DIPEA (1 eq) in DCM, which is milder than esterification catalysts like DMAP (which must be avoided due to high racemization risk).

-

Swell Resin: DCM (3 x 10 min).

-

Prepare Solution: Dissolve Fmoc-3-amino-2-cyanopropanoic acid (1.2 eq relative to resin loading) in dry DCM. Add DIPEA (2.5 eq).

-

Loading: Add solution to resin.[2] Agitate for 2 hours at RT.

-

Capping: Add MeOH (1 mL/g resin) and DIPEA (0.5 mL/g) to cap unreacted chlorides (2 x 10 min).

-

Wash: DCM (3x), DMF (3x).

Protocol B: Chain Elongation (The "Low-Base" Cycle)

This is the critical deviation from standard SPPS. We replace strong bases and long exposure times with optimized conditions.

Step 1: Fmoc Deprotection (The Danger Zone)

Standard 20% Piperidine (2 x 10 min) is too harsh . Modified Cocktail: 20% Piperidine + 0.1 M HOBt (Hydroxybenzotriazole) in DMF.

-

Why HOBt? It suppresses base-catalyzed side reactions (similar to its role in preventing aspartimide formation).

Procedure:

-

Pulse 1: Add Deprotection Cocktail. Agitate for 3 minutes . Drain.

-

Pulse 2: Add Deprotection Cocktail. Agitate for 5 minutes . Drain.

-

Wash: DMF (5 x 1 min) to ensure complete removal of piperidine before coupling.

Step 2: Coupling (Activation)

Avoid phosphonium salts (HATU/PyBOP) with high DIPEA loads if possible. Carbodiimide chemistry is preferred for this specific residue to maintain a lower pH profile.

Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

-

Why Oxyma? It is superior to HOBt/HOAt in suppressing racemization and is safer (non-explosive).[3]

Procedure:

-

Dissolve: Amino Acid (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

-

Activate: Add DIC (3.0 eq). Allow to pre-activate for 2 minutes.

-

Couple: Add mixture to resin. Agitate for 45–60 minutes.

-

Monitor: Use a Kaiser Test (ninhydrin) or Chloranil test (for secondary amines). If recoupling is needed, do not use base.

Protocol C: Post-Synthetic Modification (Nitrile to Tetrazole)

The cyano group can be converted into a tetrazole (a carboxylic acid bioisostere) while the peptide is still on the resin.

Reagents: Sodium Azide (

Procedure:

-

Wash: Wash resin with DMF, then Isopropanol.

-

React: Suspend resin in DMF. Add

(5 eq) and -

Heat: Agitate at 80°C for 16–24 hours. (Note: Ensure your resin/linker is stable at this temp; Rink Amide or Wang is usually fine; 2-CTC might be labile).

-

Wash: Extensive washing with water, then DMF, then DCM to remove zinc salts.

Visualized Workflows

The "Low-Base" Synthesis Cycle

This diagram illustrates the critical decision points to avoid racemization.

Figure 1: Optimized SPPS cycle highlighting the critical deprotection modification to prevent C2-epimerization.

Mechanism of Racemization

Understanding the enemy: How the

Figure 2: The mechanistic pathway of base-catalyzed racemization driven by the electron-withdrawing cyano group.

Quality Control & Troubleshooting

Analytical HPLC Conditions

Due to the polarity of the cyano group, these peptides may elute earlier than their non-cyano analogs.

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter), 300 Å pore size.

-

Mobile Phase A: 0.1% TFA in Water.[4]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 60% B over 30 minutes. (Shallower gradients help separate diastereomers if racemization occurred).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Doublet Peaks in HPLC | Racemization at C2 position. | Reduce deprotection time; switch to 50% Piperidine/DBU for <2 mins; Ensure coupling is base-free (DIC/Oxyma). |

| Low Yield | Steric hindrance or aggregation. | Use microwave-assisted coupling (max 50°C to avoid elimination) or double coupling. |

| Deletion Sequences | Incomplete Fmoc removal. | If using "soft" deprotection, ensure fresh reagents. Perform a double deprotection step (3 min + 5 min).[2] |

References

-

Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][3][6][7][8][9][10][11] Chemical Reviews, 109(6), 2455-2504. (Detailed review of protecting group stability and racemization risks). Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. (Source for Oxyma/DIC superiority in preventing racemization). Link

-

CEM Corporation. (2025).[5] SPPS Reagents Explained: A Complete Guide. (Video/Protocol resource for modern SPPS reagents). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.uci.edu [chem.uci.edu]

- 3. bachem.com [bachem.com]

- 4. scispace.com [scispace.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. researchgate.net [researchgate.net]

- 9. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 10. bachem.com [bachem.com]

- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Catalytic Hydrogenation of 3-Amino-2-cyanopropanoic Acid to Diamines

Executive Summary

This application note details the protocol for the catalytic hydrogenation of 3-Amino-2-cyanopropanoic acid to 2-(aminomethyl)-3-aminopropanoic acid (also known as 2-(aminomethyl)-

The reduction of the nitrile moiety (-CN) to a primary amine (-CH

Chemical Strategy & Mechanism[1][2][3]

The Challenge: Substrate Instability

3-Amino-2-cyanopropanoic acid contains an

The Solution: The protocol utilizes the carboxylate salt (Sodium or Potassium 3-amino-2-cyanopropanoate). The anionic carboxylate stabilizes the molecule against decarboxylation and increases solubility in the aqueous/ammoniacal reaction media required for nitrile reduction.

Reaction Pathway

The hydrogenation proceeds via a stepwise surface reaction on the metal catalyst.

-

Adsorption: The nitrile nitrogen binds to the catalyst surface.

-

Stepwise Reduction: Addition of H

forms the metallo-imine intermediate. -

Final Reduction: Further addition yields the primary amine.

-

Side Reaction (Poisoning): The intermediate imine can react with the product amine to form a secondary amine (dimerization). This is suppressed by the presence of excess Ammonia .

Mechanistic Diagram (Graphviz)

Figure 1: Reaction pathway for the hydrogenation of nitrile to primary amine, highlighting the critical role of ammonia in suppressing secondary amine formation.

Experimental Protocol

Materials & Equipment

-

Substrate: 3-Amino-2-cyanopropanoic acid (Purity >97%).

-

Catalyst: Raney Nickel (Active, slurry in water, pH >9). Note: Pyrophoric.

-

Solvent: 25% Aqueous Ammonia (NH

OH) or 7N NH -

Reagents: NaOH (1M), Ion Exchange Resin (Dowex 50W or equivalent).

-

Equipment: High-pressure hydrogenation reactor (Parr or Buchi), Hydrogen gas (Ultra-high purity).

Step-by-Step Methodology

Step 1: Preparation of the Stable Salt

Rationale: Converting the acid to its salt prevents thermal decarboxylation.

-

Dissolve 10.0 mmol of 3-Amino-2-cyanopropanoic acid in 10 mL of water.

-

Slowly add 10.0 mmol of NaOH (1M) or KOH at 0°C. Stir for 15 minutes.

-

Verify pH is approx. 8-9. Do not exceed pH 10 to avoid hydrolysis of the nitrile.

Step 2: Catalyst Loading & Hydrogenation

Rationale: Ammonia is essential to prevent secondary amine formation (dimerization).

-

Transfer the salt solution to the hydrogenation vessel.

-

Add 25% Aqueous Ammonia (5 mL per gram of substrate). Alternative: Use 7N NH

in MeOH if the salt is soluble. -

Add Raney Nickel catalyst (20 wt% loading relative to substrate).

-

Safety: Raney Nickel is pyrophoric. Handle under water or argon.

-

-

Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x).

-

Pressurize to 50-100 psi (3.4 - 6.8 bar) H

. -

Heat to 40-50°C and stir vigorously (1000 rpm).

-

Note: Monitor H

uptake. Reaction is typically complete in 4-6 hours.

-

Step 3: Workup & Purification

Rationale: Removal of catalyst and isolation of the zwitterionic product.

-

Cool reactor to room temperature and vent H

. -

Filter the mixture through a Celite pad (under inert atmosphere if reusing catalyst) to remove Raney Nickel.

-

Caution: Do not let the catalyst dry out on the filter paper (fire hazard).

-

-

Concentrate the filtrate under reduced pressure to remove excess ammonia and solvent.

-

Purification (Ion Exchange):

-

Load the crude residue onto a cation exchange column (Dowex 50W, H+ form).

-

Wash with water to remove non-basic impurities.

-

Elute the product with 2M NH

OH.

-

-

Lyophilize the eluate to obtain 2-(aminomethyl)-3-aminopropanoic acid as a white solid.

Experimental Workflow Diagram (Graphviz)

Figure 2: Step-by-step workflow for the catalytic hydrogenation process.

Analytical Data & Troubleshooting

Expected Results

| Parameter | Specification | Notes |

| Yield | 85 - 95% | Lower yields indicate secondary amine formation. |

| Purity | >98% (HPLC) | Monitor for residual nitrile. |

| Appearance | White hygroscopic solid | Store under desiccator. |

| 1H NMR | Distinctive shift of CH |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning | Ensure substrate is free of sulfur/halides. Increase catalyst loading to 30 wt%. |

| Secondary Amine | Insufficient Ammonia | Increase NH |

| Decarboxylation | pH too low / Temp too high | Ensure pH > 8 (Salt form). Keep temp < 60°C. |

| Product Color | Nickel Leaching | Treat final solution with EDTA or recrystallize. |

References

-

Denton, T. T., Joyce, A. S., & Kiely, D. E. (2007). "Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines." Journal of Organic Chemistry, 72(13), 4997-5000.[1] Link

- Key Insight: Establishes the efficacy of Raney Nickel/Ammonia systems for reducing cyanoethyl groups to aminopropyl groups (analogous to the target reaction).

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Key Insight: Authoritative source on nitrile reduction mechanisms and the necessity of ammonia to suppress secondary amines.

-

Organic Chemistry Portal. "Reduction of Nitriles." Link

- Key Insight: General review of catalysts and conditions for nitrile hydrogen

-

PubChem. "Ethyl 2-amino-3-cyanopropanoate (Compound Summary)." Link

- Key Insight: Structural verification of isomeric cyano-amino acid deriv

Sources

Application Notes: The α-Aminonitrile Ester Scaffold as a Trifunctional Synthon for Heterocyclic Chemistry

Abstract

This guide details the strategic use of 3-amino-2-cyanopropanoic acid and its more stable and synthetically accessible ester derivatives as a trifunctional building block for constructing diverse and complex heterocyclic scaffolds. While the free acid presents stability challenges, its ester form, ethyl 2-amino-2-cyanoacetate, serves as a robust and versatile starting material. We provide field-tested protocols for the synthesis of this key building block and its subsequent application in the construction of highly substituted pyridines, pyrimidines, and imidazoles. The causality behind experimental choices, detailed reaction mechanisms, and expected outcomes are discussed to empower researchers in drug discovery and materials science.

Introduction: The Power of Trifunctionality

In the landscape of heterocyclic chemistry, the efficiency of a synthetic route is often dictated by the functionality and versatility of its building blocks. Molecules that possess multiple, orthogonally reactive functional groups are of paramount importance as they allow for the rapid assembly of molecular complexity from simple precursors. The 3-amino-2-cyanopropanoic acid scaffold, and more practically its ester derivatives, represents a powerful example of such a synthon.

This molecule uniquely combines three key functional groups on adjacent carbon atoms:

-

A nucleophilic primary amine (NH₂) , ideal for initiating condensation reactions or acting as a nucleophile in cyclizations.

-

An electrophilic nitrile (C≡N) , which can participate in cyclizations through intramolecular nucleophilic attack, often serving as a linchpin in ring formation.

-

A carboxylic acid/ester (COOR) group, which can act as an activating group for the α-carbon or participate directly in cyclization/condensation reactions.

This guide focuses on the practical application of this scaffold, using the more stable and readily synthesized ethyl 2-amino-2-cyanoacetate as the primary building block. We will first detail its synthesis and then explore its reactivity in forming medicinally relevant heterocyclic cores.

Section 1: The Building Block – Synthesis and Reactivity Profile

Causality of Approach: Why Ethyl 2-amino-2-cyanoacetate?

The free α-amino-α-cyano acid is prone to decarboxylation and polymerization. Esterification of the carboxylic acid moiety significantly enhances the compound's stability, making it suitable for storage and handling while preserving the essential reactivity of the amine and nitrile groups. The ethyl ester is chosen for its balance of reactivity and ease of removal via hydrolysis if the free acid is required in a later step.

Protocol: Two-Step Synthesis of Ethyl 2-amino-2-cyanoacetate

This protocol proceeds via an intermediate, ethyl 2-hydroxyimino-2-cyanoacetate, which is then reduced to the desired α-aminonitrile.

Step 1: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate [1]